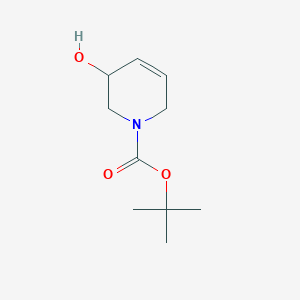

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJOYHYEDFTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590281 | |

| Record name | tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224779-27-5 | |

| Record name | tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine chemical properties

An In-Depth Technical Guide to N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthetic utility, and practical applications of this important intermediate. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, making it an invaluable tool for the synthesis of complex molecular architectures.[1]

Core Chemical and Physical Properties

This compound is a white solid at room temperature.[1] The Boc group, while sterically hindering the nitrogen, imparts significant solubility in a wide range of organic solvents, a crucial attribute for its utility in homogeneous reaction conditions. Conversely, it is generally insoluble in water.[2] Proper storage under inert gas at 2-8°C is recommended to ensure its long-term stability and prevent degradation.[3]

| Property | Value | Source(s) |

| CAS Number | 224779-27-5 | [1][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][4][5] |

| Molecular Weight | 199.25 g/mol | [1][4][5] |

| Appearance | White Solid | [1] |

| Melting Point | 55-56 °C | [3] |

| Boiling Point | 295.9±40.0 °C (Predicted) | [3] |

| Density | 1.138±0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C, under inert gas | [3] |

Molecular Structure and Reactivity

The unique arrangement of functional groups—a Boc-protected amine, a secondary alcohol, and an alkene—within the tetrahydropyridine ring dictates the molecule's reactivity and synthetic potential.

Caption: Key reactive sites of this compound.

-

Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable under a variety of nucleophilic and basic conditions.[6] Its primary role is to deactivate the nitrogen lone pair, preventing its participation in undesired side reactions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the secondary amine.[6]

-

Secondary Hydroxyl Group: This functional group is a key site for synthetic elaboration. It can act as a nucleophile, undergo oxidation to the corresponding ketone (N-Boc-1,2,3,6-tetrahydropyridin-3-one), or be converted into a good leaving group (e.g., mesylate or tosylate) for subsequent substitution reactions.

-

Endocyclic Double Bond: The alkene functionality is susceptible to a range of addition reactions, including hydrogenation to form the corresponding N-Boc-3-hydroxypiperidine, halogenation, or epoxidation, allowing for further diversification of the molecular scaffold.

Synthesis Pathways

The synthesis of tetrahydropyridine derivatives often involves multi-step sequences. While a direct, one-pot synthesis for this compound is not prominently detailed, logical synthetic strategies can be devised from related precursors. A common approach involves the controlled reduction of a pyridine precursor.

For instance, the synthesis of the saturated analogue, (S)-N-Boc-3-hydroxypiperidine, often starts from 3-hydroxypyridine.[7][8] This involves hydrogenation of the pyridine ring, followed by protection of the amine with di-tert-butyl dicarbonate ((Boc)₂O).[7][8] Achieving the tetrahydropyridine requires a partial reduction, which can be accomplished using specific reducing agents or by starting from a dihydropyridinone intermediate.

A plausible synthetic workflow is outlined below:

Caption: General workflow for synthesizing N-Boc-hydroxypiperidines.

Spectroscopic Characterization Insights

For unambiguous identification, a combination of spectroscopic techniques is essential. While specific spectra for this compound are not publicly available, the expected signals can be predicted based on its structure and data from similar molecules.[9]

-

¹H NMR: The spectrum would show a characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl group.[9] The protons on the tetrahydropyridine ring would appear as multiplets in the region of 2.0-6.0 ppm. The vinyl protons would be expected around 5.5-6.0 ppm, and the proton on the carbon bearing the hydroxyl group would be found around 4.0 ppm. The OH proton itself would be a broad singlet, its chemical shift dependent on concentration and solvent.

-

¹³C NMR: Key signals would include the quaternary carbon of the Boc group at ~80 ppm and the carbonyl carbon at ~155 ppm. The alkene carbons would resonate in the 120-130 ppm region, while the carbon attached to the hydroxyl group would appear around 65-70 ppm.

-

IR Spectroscopy: The spectrum would be characterized by a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a strong C=O stretch for the carbamate at ~1700 cm⁻¹.[9] The C=C stretch would appear around 1650 cm⁻¹.[9]

Core Applications in Research and Development

This compound is a valuable intermediate due to its versatile functional groups, which allow for the strategic development of complex molecules.[1]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] The piperidine and tetrahydropyridine motifs are common scaffolds in bioactive molecules.

-

Heterocyclic Chemistry: This compound is widely employed in the synthesis of more complex heterocyclic systems.[1] Its ability to undergo various transformations while maintaining its core structure makes it a reliable choice for constructing diverse chemical libraries.[1]

-

Agrochemicals: The tetrahydropyridine scaffold is also explored in the development of new agrochemicals for applications such as pest control.[1]

-

Lysosomal Storage Disorder Research: The molecule has been noted to enhance the activity of β-glucocerebrosidase, indicating its potential use in research related to lysosomal storage disorders and other protein accumulation diseases.[5]

Experimental Protocol: Biocatalytic Reduction (Illustrative)

This protocol describes a representative, field-proven method for the asymmetric reduction of a ketone precursor to obtain a chiral hydroxy derivative, adapted from methodologies for similar substrates.[10] This approach highlights the use of green chemistry principles for synthesizing chiral intermediates.

Objective: To synthesize (S)-N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine from N-Boc-1,2,3,6-tetrahydropyridin-3-one via whole-cell biocatalysis.

Materials:

-

N-Boc-1,2,3,6-tetrahydropyridin-3-one (Substrate)

-

Pichia pastoris whole-cell biocatalyst expressing a suitable ketoreductase[10]

-

Phosphate buffer (pH 7.0)

-

Glucose (as a cofactor regeneration source)

-

Methanol (as a co-solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Biocatalyst Preparation: Cultivate the Pichia pastoris cells according to established fermentation protocols to generate sufficient biomass with high enzymatic activity.[10]

-

Reaction Setup: In a temperature-controlled reaction vessel, suspend the Pichia pastoris cells in a pH 7.0 phosphate buffer.

-

Co-solvent and Substrate Addition: Add methanol as a co-solvent to improve substrate solubility, followed by the addition of the N-Boc-1,2,3,6-tetrahydropyridin-3-one substrate.

-

Cofactor Regeneration: Introduce glucose to the reaction mixture. The cellular metabolism of glucose will regenerate the NADPH cofactor required by the ketoreductase enzyme.[10]

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reduction by periodically taking aliquots and analyzing them by TLC or HPLC.

-

Work-up: Once the reaction is complete, separate the cell mass by centrifugation.

-

Extraction: Extract the aqueous supernatant three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel to obtain the final product with high enantiomeric excess.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Fire Safety: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry powder, or alcohol-resistant foam. Thermal decomposition may generate carbon and nitrogen oxides.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | 85838-94-4 [chemicalbook.com]

- 3. This compound | 224779-27-5 [chemicalbook.com]

- 4. This compound | 224779-27-5 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 9. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. synquestlabs.com [synquestlabs.com]

Spectroscopic Data of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine: A Technical Guide

Introduction

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine, with the chemical formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol , is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] The presence of a hydroxyl group, a double bond, and a Boc-protected amine within a single six-membered ring offers multiple points for selective functionalization. This versatility makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds, particularly those targeting neurological disorders.[2]

Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The causality behind spectral assignments is explained to provide researchers and drug development professionals with a self-validating framework for quality control and structural verification.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below. This systematic numbering is essential for correlating specific protons and carbons to their corresponding spectroscopic signals.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

Introduction: The Structural Significance of a Versatile Heterocycle

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure uniquely combines a tetrahydropyridine core, which is a common motif in pharmacologically active compounds, with two key functional groups: a hydroxyl group that allows for diverse synthetic modifications, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] The Boc group ensures controlled reactivity and enhances solubility in common organic solvents, making it an invaluable intermediate for synthesizing complex molecular architectures, particularly those targeting neurological disorders.[1]

A thorough understanding of its structural characteristics is paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the primary analytical technique for confirming its identity, purity, and conformational features in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by spectral data from analogous structures.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The presence of a chiral center at the C-3 position and the conformational flexibility of the tetrahydropyridine ring introduce significant complexity, leading to a nuanced and information-rich spectrum.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The following is a detailed, proton-by-proton breakdown of the expected ¹H NMR spectrum. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

The N-Boc Protecting Group (δ ~1.47 ppm)

-

Signal: A sharp, intense singlet.

-

Integration: 9H.

-

Causality & Expertise: The most unambiguous signal in the spectrum is from the nine equivalent protons of the tert-butyl group.[2] Their magnetic equivalence arises from the rapid free rotation around the carbon-carbon single bonds within the group. This signal's high intensity and location in a typically uncongested upfield region of the spectrum make it an excellent diagnostic peak for confirming the successful installation of the Boc protecting group.[2][3]

The Olefinic Protons (H-4 & H-5, δ ~5.7-6.0 ppm)

-

Signals: Two distinct multiplets.

-

Integration: 1H each.

-

Causality & Expertise: The protons on the C4-C5 double bond (H-4 and H-5) are in the olefinic region, significantly downfield due to the sp² hybridization of the carbons. They will appear as multiplets due to coupling to each other (cis coupling, ³JHH ≈ 10 Hz) and potentially to adjacent allylic protons (H-3 and H-6). For the unsubstituted N-Boc-1,2,3,6-tetrahydropyridine, these protons appear around 5.7-5.9 ppm. The presence of the C-3 hydroxyl group may induce a slight shift, but they will remain in this characteristic region.

The Methine Proton (H-3, δ ~4.2-4.4 ppm)

-

Signal: A broad multiplet or broad singlet.

-

Integration: 1H.

-

Causality & Expertise: This proton is attached to the same carbon as the electron-withdrawing hydroxyl group, causing a significant downfield shift into the 4.2-4.4 ppm range. Its multiplicity will be complex, showing coupling to the diastereotopic protons at C-2 and the vinylic proton at C-4. The exact appearance may be a broad multiplet due to these multiple small couplings.

The Methylene Protons Adjacent to Nitrogen (H-2 & H-6)

The chiral center at C-3 renders the geminal protons on C-2 (H-2a, H-2b) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. The protons on C-6 are also adjacent to the nitrogen but are allylic. Due to the conformational dynamics of the ring, these signals are often complex.

-

H-2 Protons (δ ~3.5-4.1 ppm):

-

Signals: Two separate multiplets.

-

Integration: 1H each.

-

Causality & Expertise: These protons are adjacent to the nitrogen atom, which is part of a carbamate, leading to a downfield shift. Because they are diastereotopic, they will appear as two distinct signals, likely complex multiplets due to geminal coupling to each other and vicinal coupling to H-3. The signal appearing further downfield (around 4.0-4.1 ppm) is often the equatorial proton, while the axial proton is more upfield (3.5-3.6 ppm).

-

-

H-6 Protons (δ ~3.2-3.6 ppm):

-

Signal: A broad multiplet.

-

Integration: 2H.

-

Causality & Expertise: These protons are also adjacent to the nitrogen but are allylic to the double bond. Their signal will be downfield and will likely appear as a broad multiplet due to coupling with the H-5 vinylic proton. In some cases, these may also resolve into two separate signals.

-

The Hydroxyl Proton (OH, δ variable)

-

Signal: A broad singlet.

-

Integration: 1H.

-

Causality & Expertise: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It can appear anywhere from ~1.5 to 5.0 ppm. The signal is often broad and may not show observable coupling. To confirm its identity, a D₂O shake experiment can be performed; the OH peak will disappear from the spectrum as the proton is exchanged for deuterium.

Data Summary Table

The expected ¹H NMR data are summarized below. Note that exact chemical shifts and coupling constants can vary based on the solvent and spectrometer field strength.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Couplings (J, Hz) |

| H-Boc | ~1.47 | Singlet (s) | 9H | N/A |

| H-6 | ~3.2-3.6 | Multiplet (m) | 2H | Allylic to H-5 |

| H-2 | ~3.5-4.1 | Two Multiplets (m) | 2H | Geminal, Vicinal to H-3 |

| H-3 | ~4.2-4.4 | Multiplet (m) | 1H | Vicinal to H-2, H-4 |

| OH | Variable | Broad Singlet (br s) | 1H | N/A (exchangeable) |

| H-4, H-5 | ~5.7-6.0 | Two Multiplets (m) | 2H | Vicinal (JH4-H5 ≈ 10 Hz) |

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a logical workflow. This protocol is designed to be self-validating by incorporating steps for confirmation.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.

-

Use a solvent containing a known internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

-

Data Acquisition (400 MHz Spectrometer):

-

Tune and shim the spectrometer on the sample to ensure magnetic field homogeneity.

-

Acquire a standard 1D proton spectrum with sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the internal standard.

-

-

Structural Confirmation (Self-Validation):

-

D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the 1D spectrum. The disappearance of the broad singlet assigned to the hydroxyl proton confirms its identity.

-

2D COSY: Acquire a 2D Correlation Spectroscopy (COSY) spectrum. This experiment reveals proton-proton coupling networks. Cross-peaks will confirm which protons are coupled, for instance, connecting H-4 to H-5 and H-3, and linking the diastereotopic H-2 protons to H-3. This is invaluable for untangling the complex multiplets.

-

2D HSQC/HMQC: Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum. This correlates protons directly to the carbons they are attached to, providing definitive assignment of the protonated carbons in the ¹³C spectrum and confirming proton assignments.

-

Caption: Experimental workflow for NMR analysis and structural validation.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, starting from the unmistakable 9H singlet of the Boc group to the complex, diastereotopic signals of the ring protons, allows for complete structural verification. While a 1D spectrum provides the primary data, the use of complementary techniques like D₂O exchange and 2D NMR (COSY, HSQC) is essential for unambiguous assignment and constitutes a robust, self-validating analytical protocol. This in-depth understanding is critical for researchers, scientists, and drug development professionals who rely on this versatile building block for the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine: A Versatile Heterocyclic Building Block

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine, with its unique combination of a protected amine, a reactive double bond, and a strategically placed hydroxyl group, has emerged as a significant intermediate for the synthesis of a wide array of bioactive compounds and novel heterocycles.[1][2] This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its critical applications in medicinal chemistry, offering researchers and drug development professionals a comprehensive resource to leverage its full synthetic potential.

Core Characteristics and Physicochemical Properties

This compound, systematically named tert-butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate, is a white to off-white solid at room temperature.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, rendering the amine non-basic and non-nucleophilic, thereby allowing for selective reactions at other positions of the molecule. This protection is crucial for its application in multi-step syntheses as it is stable under a variety of reaction conditions yet can be readily removed under acidic conditions.

| Property | Value | Reference |

| CAS Number | 224779-27-5 | [3] |

| Molecular Formula | C10H17NO3 | [3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 55-56 °C | [4] |

| Boiling Point | 295.9 ± 40.0 °C (Predicted) | [4] |

| Density | 1.138 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, stereochemistry, and available starting materials. A prevalent and efficient method involves the allylic oxidation of the readily available N-Boc-1,2,3,6-tetrahydropyridine.

Experimental Protocol: Allylic Oxidation of N-Boc-1,2,3,6-tetrahydropyridine

This method leverages the reactivity of the allylic C-H bonds in N-Boc-1,2,3,6-tetrahydropyridine. Catalytic systems, such as those employing dirhodium caprolactamate with tert-butyl hydroperoxide (TBHP), have proven effective for this transformation.[5][6]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-1,2,3,6-tetrahydropyridine (1 equivalent) in a suitable solvent such as dichloromethane, add the dirhodium caprolactamate catalyst (0.25 mol%).

-

Addition of Oxidant: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

The use of a dirhodium catalyst is crucial for activating the C-H bond at the allylic position, facilitating its selective oxidation.

-

TBHP serves as a terminal oxidant that is both effective and relatively safe to handle in a laboratory setting.

-

The choice of solvent is important to ensure the solubility of both the substrate and the catalyst, thereby promoting an efficient reaction.

The Synthetic Utility: Key Reactions and Transformations

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic double bond, makes it a versatile precursor for a variety of chemical transformations.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group can be readily functionalized through various reactions:

-

Etherification: Reaction with alkyl halides in the presence of a base (e.g., sodium hydride) yields the corresponding ethers.

-

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) provides the ester derivatives.

-

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, N-Boc-3-oxo-1,2,3,6-tetrahydropyridine, can be achieved using standard oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This ketone is a valuable intermediate for further C-C bond-forming reactions.

Reactions of the Double Bond

The endocyclic double bond is susceptible to a range of addition reactions:

-

Hydrogenation: Catalytic hydrogenation, typically using palladium on carbon (Pd/C), reduces the double bond to yield the corresponding N-Boc-3-hydroxypiperidine. This reaction is often a key step in the synthesis of chiral piperidine derivatives.

-

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding epoxide. This epoxide is a highly reactive intermediate that can undergo ring-opening reactions with various nucleophiles, providing access to a diverse range of substituted piperidines.

-

Diels-Alder Reactions: The dihydropyridine moiety can act as a diene in Diels-Alder reactions with reactive dienophiles, leading to the formation of complex bicyclic nitrogen-containing scaffolds.[3]

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. While a certificate of analysis may state that the 1H NMR spectrum is "consistent with structure," a more detailed analysis is required for research purposes.[3]

Typical Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.46 ppm), the vinyl protons of the double bond (multiplets between 5.5 and 6.0 ppm), the proton attached to the carbon bearing the hydroxyl group (a multiplet around 4.0-4.5 ppm), and the protons of the methylene groups in the ring (multiplets between 2.0 and 4.0 ppm).

-

¹³C NMR (CDCl₃, 126 MHz): Key signals would include those for the carbonyl of the Boc group (~155 ppm), the carbons of the double bond (~125-130 ppm), the carbon bearing the hydroxyl group (~65-70 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).

-

Infrared (IR): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and a strong absorption around 1680-1700 cm⁻¹ for the C=O stretching of the Boc group would be prominent.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak or, more commonly, peaks corresponding to fragments such as [M+H]⁺ or [M+Na]⁺.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyridine scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[7] this compound serves as a crucial starting material for the synthesis of several classes of therapeutic agents.

Precursor to Chiral Piperidines for Tyrosine Kinase Inhibitors

A significant application of this compound is its conversion to chiral N-Boc-3-hydroxypiperidine. The saturated piperidine ring is a key component of several targeted cancer therapies. For instance, (S)-N-Boc-3-hydroxypiperidine is a vital intermediate in the synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain B-cell malignancies.[8] The synthesis of the chiral piperidine from the tetrahydropyridine can be achieved through asymmetric hydrogenation or by reduction followed by chiral resolution.

Synthesis of GABA Uptake Inhibitors

Derivatives of tetrahydropyridine have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake, which is a key mechanism for regulating neurotransmitter levels in the central nervous system. By modifying the structure of this compound, novel analogues of known GABA uptake inhibitors can be synthesized and evaluated for their potential in treating neurological disorders such as epilepsy.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. In case of inadequate ventilation, use respiratory protection.

-

Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[9]

Conclusion: A Gateway to Molecular Innovation

This compound stands out as a highly valuable and versatile building block in the arsenal of the modern synthetic chemist. Its carefully orchestrated arrangement of functional groups, coupled with the stability and facile removal of the Boc protecting group, provides a robust platform for the synthesis of a diverse range of complex molecules. From its pivotal role in the synthesis of life-saving cancer therapeutics to its potential in the development of novel treatments for neurological disorders, this compound continues to be a cornerstone of innovation in medicinal chemistry and drug discovery. The insights and protocols detailed in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 224779-27-5 [chemicalbook.com]

- 5. Catalytic Allylic Oxidation of Cyclic Enamides and 3,4-Dihydro-2H-Pyrans by TBHP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Molecular weight of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

An In-Depth Technical Guide to N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a tetrahydropyridine core, a strategically placed hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, focusing on its molecular weight and formula, and delves into the rationale behind its synthesis, purification, and analytical characterization. Furthermore, it explores its significant applications in drug discovery and research, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. For this compound, these properties are well-defined, providing a solid basis for its use in complex synthetic pathways.

The molecular formula of the compound is C₁₀H₁₇NO₃.[1][2][3][4] Based on this composition, the calculated molecular weight is 199.25 g/mol .[1][2][3][4] This value is critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

| Property | Value | Source(s) |

| Molecular Weight | 199.25 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][3][4][5] |

| CAS Number | 224779-27-5 | [2][3][5] |

| Appearance | White to off-white solid | [2][4][5] |

| Melting Point | 55-56 °C | [5] |

| Storage Conditions | Store at 0 - 8 °C under inert gas (Nitrogen or Argon) | [4][5] |

| Synonyms | tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate, 1-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine | [5][6] |

The structure consists of a six-membered tetrahydropyridine ring, which contains one double bond. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl (-OH) group is present at the 3-position, allylic to the double bond. This allylic alcohol functionality is a key site for further chemical transformations.

The Strategic Role of the Boc Protecting Group

In multi-step synthesis, the choice of a protecting group is a critical decision that profoundly influences the overall success of the synthetic route. The use of the tert-butoxycarbonyl (Boc) group in this molecule is a deliberate and strategic choice, reflecting deep expertise in synthetic chemistry.

Causality Behind the Choice: The Boc group is employed to temporarily mask the nucleophilicity and basicity of the secondary amine within the tetrahydropyridine ring. Without this protection, the nitrogen atom could interfere with reactions intended for other parts of the molecule, such as the hydroxyl group or the double bond, leading to undesired side products and low yields. The Boc group is favored for several reasons:

-

Stability: It is robust and stable under a wide range of reaction conditions, including those that are neutral, basic, and weakly acidic, as well as many oxidative and reductive conditions.

-

Ease of Removal: Despite its stability, it can be removed cleanly and efficiently under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which typically do not affect other acid-labile functionalities if conditions are carefully controlled.

-

Improved Solubility: The bulky and lipophilic nature of the Boc group often enhances the solubility of the intermediate in common organic solvents used for reactions and purification.

This protection-deprotection strategy is a cornerstone of modern synthesis, enabling chemists to perform selective transformations on multifunctional molecules.

Caption: Boc Protection and Deprotection Workflow.

Synthesis and Purification Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes exist, a common conceptual pathway involves the modification of a pre-formed ring system.

Representative Synthesis Protocol

This protocol describes a plausible synthetic route starting from N-Boc-1,2,3,6-tetrahydropyridine, a commercially available starting material. The key transformation is an allylic oxidation, which introduces the hydroxyl group.

Step 1: Allylic Oxidation of N-Boc-1,2,3,6-tetrahydropyridine

-

Rationale: Selenium dioxide (SeO₂) is a classic reagent for the selective oxidation of the allylic position (the carbon adjacent to a double bond). The reaction introduces the hydroxyl group at the desired C3 position.

-

Setup: In a fume hood, add N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Dissolve the starting material in a suitable solvent mixture, such as dioxane and water.

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution portion-wise. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction progression.

-

Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the selenium byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

-

Rationale: The crude product will contain unreacted starting material and byproducts. Silica gel column chromatography is the standard method for purifying moderately polar organic compounds, separating them based on their differential adsorption to the silica.[7]

-

Column Packing: Prepare a silica gel slurry (using 60-120 mesh silica) in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to 20-30% ethyl acetate in hexanes.

-

Fraction Collection (Self-Validation): Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic techniques provides a comprehensive and self-validating system of analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure's hydrogen framework. The spectrum for this compound is expected to be consistent with its structure, showing characteristic signals for the vinyl protons of the double bond, the proton on the carbon bearing the hydroxyl group, the methylene protons of the ring, and the distinct singlet for the nine equivalent protons of the Boc group's tert-butyl moiety.[2]

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass is 199.12085 Da.[6]

Table of Predicted Mass Spectrometry Adducts [6]

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₈NO₃]⁺ | 200.12813 |

| [M+Na]⁺ | [C₁₀H₁₇NNaO₃]⁺ | 222.11007 |

| [M+NH₄]⁺ | [C₁₀H₂₁N₂O₃]⁺ | 217.15467 |

| [M-H]⁻ | [C₁₀H₁₆NO₃]⁻ | 198.11357 |

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum should show a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1690 cm⁻¹ for the C=O stretch of the Boc group's carbamate.

Applications in Research and Drug Development

The tetrahydropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[8] this compound serves as a valuable starting point for accessing novel derivatives within this class.

-

Versatile Synthetic Intermediate: It is a key building block for creating more complex molecules.[4][9] The hydroxyl group can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used in coupling reactions. The double bond can undergo various transformations, including hydrogenation, epoxidation, or dihydroxylation.

-

Drug Discovery: Derivatives of tetrahydropyridine are investigated for a wide range of therapeutic targets, including neurological and psychiatric disorders.[4][8] The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which has a similar core structure, has been instrumental in research on Parkinson's disease, highlighting the biological relevance of this scaffold.[8]

-

Lysosomal Storage Disorders: The compound has been reported to enhance the activity of β-glucocerebrosidase, an enzyme implicated in Gaucher's disease, a lysosomal storage disorder. This makes it a valuable tool for research in this area.[1]

Caption: Synthetic pathways from the title compound.

Safety and Handling

As with any chemical reagent, proper handling is essential. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is far more than a compound defined by its molecular weight of 199.25 g/mol . It represents a confluence of strategic molecular design and synthetic utility. Its carefully chosen protecting group and reactive functional handles make it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, empowers scientists to leverage its full potential in the development of novel therapeutics and the exploration of complex biological pathways.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 224779-27-5 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 224779-27-5 [chemicalbook.com]

- 6. PubChemLite - 3-hydroxy-1,2,3,6-tetrahydropyridine, n-boc protected (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

For researchers, scientists, and professionals in drug development, maintaining the integrity of chemical reagents is paramount. This guide offers a comprehensive overview of the stability and optimal storage conditions for this compound, a key intermediate in organic synthesis.[1]

Physicochemical Properties

Understanding the fundamental properties of this compound (CAS 224779-27-5) is the first step in ensuring its stability.[2] This compound is a solid at room temperature and is utilized as a pharmaceutical intermediate.[3]

| Property | Value | Source |

| Molecular Formula | C10H17NO3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 199.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Melting Point | 55-56 °C | --INVALID-LINK-- |

| Boiling Point | 295.9±40.0 °C (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C under inert gas | --INVALID-LINK-- |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by three key structural features: the N-Boc protecting group, the tetrahydropyridine ring, and the allylic hydroxyl group.

The N-Boc Protecting Group: Acid Lability

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in a variety of reaction conditions, including basic and nucleophilic environments.[4] However, its defining characteristic is its susceptibility to cleavage under acidic conditions.[4] The presence of even mild acids can lead to the removal of the Boc group, liberating the free amine.

-

Mechanism of Degradation: Acid-catalyzed deprotection proceeds through the formation of a tert-butyl cation. While this is a common and intentional step in many synthetic routes, unintentional exposure to acidic conditions during storage or handling can lead to the degradation of the compound. For instance, prolonged storage of samples in solvents containing trace amounts of trifluoroacetic acid (TFA), often used in chromatography, can cause slow cleavage of the Boc group.[5]

The Allylic Hydroxyl Group: Oxidation and Rearrangement

The hydroxyl group at the 3-position is allylic, meaning it is adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity.

-

Oxidation: Allylic alcohols are susceptible to oxidation to form α,β-unsaturated aldehydes or ketones.[6] Exposure to strong oxidizing agents should be strictly avoided.[2] Even atmospheric oxygen can contribute to slow oxidation over extended periods, particularly in the presence of light or metal catalysts.

-

Polymerization: While allylic alcohols themselves can exhibit enhanced stability due to resonance, they can also undergo polymerization, especially if stored for long periods.[7][8]

The Tetrahydropyridine Ring

The tetrahydropyridine ring itself is relatively stable. However, the presence of the double bond makes it susceptible to reactions such as hydrogenation if exposed to catalysts and a hydrogen source.

Below is a diagram illustrating the primary degradation pathways for this compound.

Caption: Key degradation routes for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

Long-Term Storage

For optimal preservation, the compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere prevents oxidation of the allylic alcohol. |

| Light | Amber vial or dark location | Protection from light minimizes the risk of photochemically induced degradation. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen.[2] |

Handling and Short-Term Use

When handling the compound for experimental use:

-

Workstation: Ensure a well-ventilated work area.[2]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye protection.[2]

-

Dispensing: Minimize the time the container is open to the atmosphere. If possible, use a glove box with an inert atmosphere for aliquoting.

-

Solvents: Use high-purity, anhydrous solvents to avoid introducing acidic or oxidizing impurities.

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for long-stored samples.

Experimental Protocol: Purity Assessment by HPLC

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a non-acidic buffer (e.g., ammonium acetate) is preferable to avoid on-column deprotection that can occur with acidic modifiers like TFA.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

-

Data Analysis: Integrate the peak corresponding to the parent compound and any impurity peaks. The purity can be calculated as the percentage of the main peak area relative to the total peak area. The appearance of new, more polar peaks may indicate deprotection, while the emergence of less polar peaks could suggest oxidation.

The following workflow diagram outlines a typical stability study for this compound.

Caption: A workflow for assessing the stability of this compound.

Conclusion

The chemical integrity of this compound is primarily threatened by acidic conditions, which can cleave the N-Boc group, and by oxidizing conditions that can affect the allylic alcohol. By adhering to the recommended storage protocols—specifically, maintaining cold, dark, and inert conditions—and by implementing routine analytical checks, researchers can ensure the reliability of this important synthetic building block for their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 224779-27-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sltchemicals.com [sltchemicals.com]

A Technical Guide to tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among the vast arsenal of available synthons, heterocyclic structures, particularly those containing nitrogen, are of immense importance due to their prevalence in biologically active natural products and pharmaceuticals.[1][2] tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate, a key tetrahydropyridine derivative, has emerged as a highly valuable and versatile intermediate.

The strategic importance of this molecule lies in the combination of its structural features: a tert-butoxycarbonyl (Boc) protected amine, which ensures stability and predictable reactivity; a hydroxyl group that can serve as a handle for further functionalization or as a key pharmacophoric element; and a carbon-carbon double bond that allows for a variety of chemical transformations. This trifecta of functionality makes it a powerful scaffold for introducing molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs. Its derivatives are key intermediates in the synthesis of drugs for treating conditions ranging from cancer to viral infections.[3][4][5] This guide provides an in-depth examination of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The properties of tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate are summarized below. The Boc protecting group significantly influences its solubility, allowing it to be used in a wide range of organic solvents.

| Property | Value | Source |

| CAS Number | 224779-27-5 | [6] |

| Molecular Formula | C₁₀H₁₇NO₃ | [6][7] |

| Molecular Weight | 199.25 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| IUPAC Name | tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | [6] |

| Synonyms | N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine | [7] |

Synthesis and Mechanistic Considerations

The preparation of chiral hydroxypiperidines is a critical step in the synthesis of many pharmaceuticals.[8] The synthesis of the title compound and its saturated analogue, (S)-N-Boc-3-hydroxypiperidine, often starts from readily available precursors like N-Boc-3-piperidone. Biocatalytic methods, in particular, have gained prominence for their high enantioselectivity and mild reaction conditions.[9][10]

Key Synthetic Approach: Asymmetric Reduction

One of the most efficient and widely adopted methods for synthesizing the chiral variants of this scaffold is the asymmetric reduction of N-Boc-3-piperidone. This transformation is frequently accomplished using ketoreductase (KRED) enzymes, which exhibit high stereoselectivity.[9]

The causality behind this choice is clear: traditional chemical methods often require multiple steps, expensive chiral resolving agents, or harsh reaction conditions, leading to lower overall yields and greater environmental impact.[8] In contrast, enzymatic reductions can achieve high conversion and enantiomeric excess (>99% ee) in a single step under mild, aqueous conditions.[5][10] The process often utilizes a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to recycle the expensive NADPH/NADP+, making it economically viable for industrial-scale production.[9]

Caption: Workflow for the enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Reactivity and Synthetic Utility

The synthetic versatility of tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate stems from its three primary reactive sites: the Boc-protected nitrogen, the allylic alcohol moiety, and the carbon-carbon double bond.

-

N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions. Its primary role is to deactivate the nitrogen atom, preventing unwanted side reactions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the secondary amine, which can then participate in reactions like N-alkylation, N-arylation, or amide bond formation.[1]

-

Allylic Alcohol: The hydroxyl group is a versatile functional handle. It can be oxidized to the corresponding ketone (tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate), which is itself a useful intermediate.[11][] The alcohol can also be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

-

Alkene: The double bond can undergo a variety of classic transformations. Hydrogenation, typically using a palladium catalyst, yields the saturated piperidine ring.[13] It is also susceptible to electrophilic addition reactions, such as epoxidation or dihydroxylation, allowing for the introduction of new stereocenters at the C4 and C5 positions.

Caption: Key reactive sites and transformations of the title compound.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] The title compound and its derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical agents.

A prominent example is the synthesis of Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor approved for treating B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[4][9] The chiral (S)-N-Boc-3-hydroxypiperidine moiety is a key component of Ibrutinib, and its stereochemistry is critical for the drug's efficacy.[3][10] The efficient, stereoselective synthesis of this intermediate, often through the enzymatic routes described above, was a significant breakthrough that enabled the large-scale production of the drug.[9][10]

Beyond oncology, derivatives of this scaffold are explored for a wide range of therapeutic targets. The ability to functionalize the ring at multiple positions allows for the creation of diverse chemical libraries for screening against various biological targets, including those for neurodegenerative diseases, infectious diseases, and inflammatory conditions.[2][5]

Experimental Protocols

Representative Protocol: Biocatalytic Reduction of N-Boc-3-piperidone

This protocol is a representative example based on methodologies described in the literature and should be adapted and optimized for specific laboratory conditions.[5][9]

-

Reaction Setup: To a temperature-controlled reaction vessel, add a phosphate buffer solution (100 mM, pH 7.0).

-

Reagent Addition: Add N-Boc-3-piperidone (substrate, e.g., 100 g/L), D-glucose (cofactor substrate, e.g., 1.1 equivalents), and NADP+ (cofactor, e.g., 0.1 g/L).

-

Enzyme Addition: Introduce the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes, either as purified enzymes, cell-free extracts, or whole-cell biocatalysts.

-

Reaction Conditions: Maintain the temperature at 30-35°C and stir the mixture. Monitor the pH and adjust as necessary with a dilute base (e.g., 2 M NaOH) to maintain it at ~7.0, as the formation of gluconic acid will lower the pH.

-

Monitoring: Track the reaction progress by taking aliquots and analyzing them via HPLC or GC to determine the conversion of the starting material.

-

Workup and Purification: Once the reaction reaches completion (typically 12-24 hours), quench the reaction. Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the highly pure (S)-N-Boc-3-hydroxypiperidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][14] The enantiomeric excess should be determined using chiral HPLC.

Conclusion

tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate and its saturated analogues are not merely chemical curiosities but are powerful, enabling tools for the modern medicinal chemist. Their well-defined reactivity, coupled with the development of highly efficient and stereoselective synthetic methods, has cemented their role as indispensable intermediates. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and reactivity of this scaffold is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dovepress.com [dovepress.com]

- 3. Page loading... [guidechem.com]

- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | 156496-89-8 [sigmaaldrich.com]

- 13. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Sentinel of Synthesis: A Technical Guide to the Role of the N-Boc Protecting Group in Tetrahydropyridine Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyridine (THP) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its structural significance is particularly pronounced in medicinal chemistry, where THP derivatives are instrumental in developing therapeutics for neurological disorders, infectious diseases, and inflammatory conditions.[2][3] However, the synthetic utility of the tetrahydropyridine ring is hampered by its inherent chemical instability. Depending on the position of the double bond, the core structure often behaves as a reactive enamine or is in equilibrium with an imine tautomer, making it susceptible to isomerization, hydrolysis, and other unwanted side reactions.[4][5][6]

This guide, written from the perspective of a Senior Application Scientist, delves into the critical role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these stability challenges. We will explore the mechanistic underpinnings of how the N-Boc group electronically and sterically pacifies the reactive THP core, transforming it into a robust and versatile building block for complex molecular architecture.[7][8] By understanding the causality behind this stabilization, researchers can more effectively leverage N-Boc-tetrahydropyridines to accelerate drug discovery and development programs.[8][]

The Challenge: Inherent Instability of the Tetrahydropyridine Core

Unprotected tetrahydropyridines, particularly the common 1,2,3,6-isomer, possess an endocyclic enamine functionality. Enamines are notoriously unstable intermediates in organic chemistry.[5][6][10] The nitrogen lone pair donates electron density into the C=C double bond, rendering the β-carbon strongly nucleophilic and the entire system prone to a variety of degradation pathways.

Key instability factors include:

-

Susceptibility to Hydrolysis: The enamine can be readily protonated, even by weak acids, to form an iminium cation. This cation is highly electrophilic and is rapidly attacked by water, leading to ring opening or conversion to a ketone.[5]

-

Isomerization: The double bond can migrate to a thermodynamically more stable position, such as forming a conjugated system if substituents are present. This isomerization leads to a loss of regiochemical control in subsequent synthetic steps.[11]

-

Oxidation: The electron-rich enamine system is susceptible to oxidation, leading to the formation of pyridinium species or other undesired byproducts.

-

Unwanted Basicity: The secondary amine is basic and nucleophilic, capable of participating in unwanted acid-base reactions or N-alkylation side reactions.[4]

These intrinsic properties make the handling, purification, and storage of unprotected tetrahydropyridines a significant challenge, often resulting in low yields and impure products.

The Solution: Mechanistic Stabilization by the N-Boc Group

The N-Boc group transforms the unstable tetrahydropyridine amine into a stable, manageable carbamate.[12][13] This stabilization is not merely a physical blocking; it is a profound alteration of the electronic and steric properties of the heterocyclic system.

Electronic Effects: Pacifying the Enamine

The primary stabilizing influence is electronic. The nitrogen lone pair, which in the unprotected amine activates the enamine double bond, is effectively delocalized through resonance into the adjacent carbonyl group of the Boc moiety.

This delocalization has two critical consequences:

-

Reduced Nucleophilicity: It significantly decreases the electron density of the nitrogen and the endocyclic double bond. This "dampening" effect makes the ring far less susceptible to protonation and subsequent hydrolysis.[14]

-

Inhibition of Tautomerism: By engaging the nitrogen's lone pair, the carbamate functionality prevents the formation of imine-enamine tautomers, locking the double bond in a fixed position.

Steric Effects: A Bulky Shield

The tert-butyl group of the Boc moiety is sterically demanding.[13] This bulk provides a physical shield, hindering the approach of reagents to the nitrogen atom and the adjacent faces of the double bond.[15][16] This steric hindrance further protects the molecule from enzymatic degradation or attack by other chemical species in a reaction mixture, contributing to its overall robustness.

Practical Implications: A Stable Synthetic Intermediate

The combined electronic and steric effects render N-Boc-tetrahydropyridines exceptionally stable. They can be easily handled, purified via standard methods like silica gel chromatography, and stored for extended periods without significant degradation. This stability makes them invaluable intermediates in pharmaceutical development, allowing for controlled and selective functionalization at other positions of the molecule.[7][8][]

| Condition | Unprotected 1,2,3,6-Tetrahydropyridine | N-Boc-1,2,3,6-Tetrahydropyridine | Rationale |

| Storage (RT, 1 week) | Significant decomposition/polymerization | Stable | N-Boc group prevents enamine-driven side reactions. |

| Silica Gel Chromatography | Prone to decomposition on acidic silica | Generally stable | Reduced basicity and nucleophilicity prevent degradation. |

| Aqueous Buffer (pH 5) | Rapid hydrolysis | Stable for hours/days | Electronic withdrawal prevents protonation/iminium formation. |

| Mild Base (e.g., K₂CO₃) | Stable | Stable | Boc group is stable to base.[12][17] |

Experimental Protocols: A Self-Validating System

The true utility of a protecting group lies in its reliable application and selective removal. The N-Boc group excels in both regards, offering high-yielding, robust protocols that are foundational to modern synthesis.

Protocol 1: N-Boc Protection of a Tetrahydropyridine Precursor

This procedure describes a general method for the protection of a secondary amine, such as a tetrahydropyridine salt, using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Tetrahydropyridine hydrochloride salt (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend the tetrahydropyridine hydrochloride salt (1.0 equiv) in DCM (approx. 0.2 M).

-

Add the base (e.g., TEA, 2.5 equiv) to the suspension and stir at room temperature for 15 minutes to liberate the free amine.

-

Add the Boc₂O (1.1 equiv) to the reaction mixture, either as a solid or dissolved in a small amount of DCM.[18]

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours). The reaction is driven by the decomposition of the mixed anhydride intermediate into stable tert-butanol and CO₂ gas.[12][19]

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Acid-Mediated N-Boc Deprotection

The defining feature of the Boc group is its clean removal under acidic conditions, regenerating the amine without affecting many other protecting groups.[13]

Materials:

-

N-Boc protected tetrahydropyridine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (5-10 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution or another suitable base for neutralization

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected tetrahydropyridine (1.0 equiv) in DCM (approx. 0.1-0.2 M).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid (TFA, 5-10 equiv) to the stirred solution. Caution: The reaction is exothermic and generates gas (isobutylene and CO₂).[18]

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 3 hours).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue (the amine TFA salt) can be used directly or neutralized. For neutralization, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the free amine.

| Reagent System | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% v/v, 0 °C to RT | Most common and efficient method. Volatile reagents are easily removed.[18][20] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 4 M solution, RT | Provides the amine as its HCl salt. Non-volatile. |

| Phosphoric Acid | Tetrahydrofuran (THF) | Aqueous, RT | A milder, less corrosive alternative to TFA.[21] |

| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | RT | Can offer selectivity in the presence of other acid-labile groups.[18] |

Conclusion

The N-Boc protecting group is an indispensable tool in modern organic synthesis, and its role in the chemistry of tetrahydropyridines is a clear demonstration of its power. By mitigating the inherent instability of the enamine-like core through a combination of potent electronic delocalization and steric shielding, the Boc group transforms a reactive, difficult-to-handle scaffold into a stable and versatile synthetic intermediate. The reliability of its application and the predictability of its clean, acidic cleavage allow chemists to confidently incorporate the valuable tetrahydropyridine motif into complex molecules. For researchers in drug development, a thorough understanding of the principles outlined in this guide is essential for designing efficient and robust synthetic routes to the next generation of innovative therapeutics.

References

- 1. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enamines — Making Molecules [makingmolecules.com]

- 6. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 10. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. total-synthesis.com [total-synthesis.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. jk-sci.com [jk-sci.com]

- 19. benchchem.com [benchchem.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Scaffold: A Technical Guide to N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals